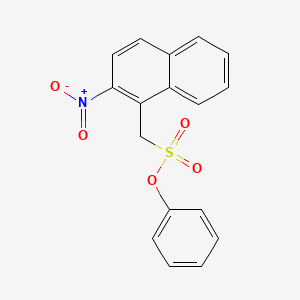
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is a chemical compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group, a nitronaphthalene moiety, and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the reaction of 2-nitronaphthalene with phenyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and chloroform, while catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can further optimize the production process, reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products typically include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.
Scientific Research Applications
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Phenyl (2-nitronaphthalen-1-yl)methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and facilitate interactions with biological molecules. The compound’s aromatic structure allows it to engage in π-π interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: Similar in having a nitro group and aromatic structure, but differs in the presence of a propene moiety instead of a sulfonate group.
Phenylacetone: Shares the phenyl group but has a different functional group (acetone) and lacks the nitro and sulfonate groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in having a naphthalene moiety but differs in the presence of a methoxy group and a propenone linkage.
Uniqueness
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is unique due to the combination of its nitro, naphthalene, and sulfonate groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89841-16-7 |
|---|---|
Molecular Formula |
C17H13NO5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
phenyl (2-nitronaphthalen-1-yl)methanesulfonate |
InChI |
InChI=1S/C17H13NO5S/c19-18(20)17-11-10-13-6-4-5-9-15(13)16(17)12-24(21,22)23-14-7-2-1-3-8-14/h1-11H,12H2 |
InChI Key |
DLEULUSWSVOCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















